8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a purine core fused with an imidazole ring, substituted with various functional groups, including a 3-chloro-2-methylphenyl group and multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or methyl positions.
Scientific Research Applications
8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure and are known for their diverse biological activities.
Imidazole-containing compounds: These compounds are widely studied for their therapeutic potential and are used in various applications.
Uniqueness
8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the presence of the 3-chloro-2-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18ClN5O2 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
6-(3-chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H18ClN5O2/c1-9-12(19)7-6-8-13(9)23-10(2)11(3)24-14-15(20-17(23)24)21(4)18(26)22(5)16(14)25/h6-8H,1-5H3 |
InChI Key |
TUNFOTLXBAORJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Origin of Product |
United States |
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